Cas no 326797-58-4 (methyl 5-(6-amino-9H-purin-9-yl)pentanoate)

Methyl 5-(6-amino-9H-purin-9-yl)pentanoate is a modified nucleoside derivative with a methyl ester-functionalized pentanoate linker attached to the adenine base. This compound is of interest in medicinal chemistry and biochemical research due to its potential as a versatile intermediate for synthesizing nucleotide analogs or prodrugs. The methyl ester group enhances solubility in organic solvents, facilitating further derivatization, while the 6-amino purine moiety retains the hydrogen-bonding properties critical for biological interactions. Its structural flexibility allows for applications in targeted drug delivery or as a scaffold for enzyme inhibitors. The compound’s stability under standard laboratory conditions makes it suitable for exploratory studies in nucleotide-based therapeutics.
methyl 5-(6-amino-9H-purin-9-yl)pentanoate structure
326797-58-4 structure
Product Name:methyl 5-(6-amino-9H-purin-9-yl)pentanoate
CAS No:326797-58-4
MF:C11H15N5O2
MW:249.269101381302
CID:2947309
PubChem ID:44335291
Update Time:2025-06-11

methyl 5-(6-amino-9H-purin-9-yl)pentanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(6-amino-9H-purin-9-yl)pentanoate
    • SCHEMBL6045668
    • 326797-58-4
    • CHEMBL104142
    • 5-(6-Amino-purin-9-yl)-pentanoic acid methyl ester
    • BDBM50119827
    • EN300-27044293
    • Inchi: 1S/C11H15N5O2/c1-18-8(17)4-2-3-5-16-7-15-9-10(12)13-6-14-11(9)16/h6-7H,2-5H2,1H3,(H2,12,13,14)
    • InChI Key: OEEPTEXSTWRKQG-UHFFFAOYSA-N
    • SMILES: O(C)C(CCCCN1C=NC2=C(N)N=CN=C12)=O

Computed Properties

  • Exact Mass: 249.12257474Da
  • Monoisotopic Mass: 249.12257474Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 95.9Ų

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Additional information on methyl 5-(6-amino-9H-purin-9-yl)pentanoate

Comprehensive Overview of Methyl 5-(6-Amino-9H-Purin-9-yl)Pentanoate (CAS No. 326797-58-4)

Methyl 5-(6-amino-9H-purin-9-yl)pentanoate, with the CAS number 326797-58-4, is a specialized organic compound that has garnered significant attention in biochemical and pharmaceutical research. This ester derivative of adenine is structurally characterized by a purine base linked to a pentanoate moiety via a methyl ester. Its unique molecular architecture makes it a valuable intermediate in the synthesis of nucleoside analogs, which are pivotal in drug discovery and development.

The compound's chemical name and CAS registry number are frequently searched by researchers exploring nucleoside chemistry, anticancer agents, and antiviral drug design. Recent trends in scientific literature highlight its potential role in modulating enzymatic activity, particularly in pathways involving adenosine receptors and DNA repair mechanisms. Its solubility in polar organic solvents and stability under physiological conditions further enhance its applicability in high-throughput screening assays.

In the context of personalized medicine and targeted therapies, methyl 5-(6-amino-9H-purin-9-yl)pentanoate has been investigated for its ability to serve as a precursor for prodrugs. This aligns with growing consumer interest in precision oncology and biomarker-driven treatments. The compound's molecular weight (279.28 g/mol) and logP value (indicating moderate lipophilicity) are critical parameters for researchers optimizing drug delivery systems.

From a synthetic chemistry perspective, the methyl ester group in this compound offers strategic advantages for prodrug activation and controlled release formulations. These features resonate with current industry demands for sustained-action pharmaceuticals and reduced dosing frequency. Analytical techniques such as HPLC purification and mass spectrometry characterization are typically employed to ensure the compound's purity, which is crucial for structure-activity relationship studies.

Emerging applications in epigenetics research have further expanded the utility of CAS 326797-58-4. Scientists are examining its potential as a building block for histone deacetylase inhibitors, which represent a promising class of epigenetic modulators. This connection to gene expression regulation has positioned the compound at the forefront of translational medicine initiatives.

Quality control protocols for methyl 5-(6-amino-9H-purin-9-yl)pentanoate typically involve NMR spectroscopy for structural confirmation and elemental analysis for purity verification. These rigorous standards address the pharmaceutical industry's emphasis on Good Manufacturing Practice (GMP) compliance, particularly for active pharmaceutical ingredients (APIs).

The compound's thermal stability profile and degradation kinetics have become topics of interest in pharmaceutical formulation science. Researchers are particularly focused on its behavior under various pH conditions, given the importance of gastrointestinal stability in oral drug development. These investigations contribute valuable data to computational chemistry models used in in silico drug design.

In the realm of green chemistry, synthetic routes to 326797-58-4 have been optimized to minimize environmental impact while maintaining high atom economy. This reflects broader industry shifts toward sustainable synthesis methods and reduced solvent waste protocols. The compound's crystallization behavior and polymorphic forms are also under study to improve process scalability.

Patent literature reveals growing intellectual property activity surrounding derivatives of methyl 5-(6-amino-9H-purin-9-yl)pentanoate, particularly in applications related to neurological disorders and metabolic diseases. This aligns with increasing public awareness of neurodegenerative conditions and age-related pathologies, making the compound relevant to current healthcare dialogues.

As analytical technologies advance, the detection and quantification of CAS 326797-58-4 in complex matrices has improved significantly. Modern LC-MS/MS methods now enable precise measurement at trace levels, supporting pharmacokinetic studies and metabolite identification efforts. These capabilities are essential for advancing the compound's potential therapeutic applications.

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